molecular formula C11H13BrO2 B14602878 3-Bromo-4-methoxy-4-phenylbutan-2-one CAS No. 60456-18-0

3-Bromo-4-methoxy-4-phenylbutan-2-one

Cat. No.: B14602878
CAS No.: 60456-18-0
M. Wt: 257.12 g/mol
InChI Key: ZVDYATBRTPELRK-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxy-4-phenylbutan-2-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom, a methoxy group, and a phenyl group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methoxy-4-phenylbutan-2-one can be achieved through several synthetic routes. One common method involves the bromination of 4-methoxy-4-phenylbutan-2-one using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum bromide.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methoxy-4-phenylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-4-methoxy-4-phenylbutan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which 3-Bromo-4-methoxy-4-phenylbutan-2-one exerts its effects depends on its interaction with molecular targets. The bromine atom and the methoxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The ketone group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of a ketone.

    (3-Bromo-4-methoxyphenyl)(phenyl)methanone: Contains a similar aromatic ring system with a different substitution pattern.

    2-Bromo-4’-methylpropiophenone: Another brominated aromatic ketone with a different alkyl chain.

Uniqueness

3-Bromo-4-methoxy-4-phenylbutan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both a bromine atom and a methoxy group on the same molecule allows for diverse chemical transformations and applications in various fields of research.

Properties

CAS No.

60456-18-0

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

3-bromo-4-methoxy-4-phenylbutan-2-one

InChI

InChI=1S/C11H13BrO2/c1-8(13)10(12)11(14-2)9-6-4-3-5-7-9/h3-7,10-11H,1-2H3

InChI Key

ZVDYATBRTPELRK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(C1=CC=CC=C1)OC)Br

Origin of Product

United States

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